molecular formula C16H9Cl3N2OS B2574575 5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 723332-71-6

5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2574575
CAS No.: 723332-71-6
M. Wt: 383.7 g/mol
InChI Key: DVPWXWZTTGQGTF-WQLSENKSSA-N
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Description

5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one ( 723332-71-6) is a synthetic organic compound with a molecular formula of C16H9Cl3N2OS and a molecular weight of 383.68 g/mol . This molecule is characterized by an imidazolidin-4-one core structure, which is substituted with a 2-sulfanylidene (thioxo) group and three distinct aromatic systems: a 4-chlorophenyl, a 2,3-dichlorophenyl, and a methylidene bridge . The (Z)-configuration of the exocyclic double bond is confirmed by its specific SMILES notation . While specific biological data for this compound is not available in the public literature, its structural framework is of significant interest in medicinal chemistry. Compounds within the imidazolidinone class, particularly those with aryl substitutions, have been investigated for a range of pharmacological activities. Research on related structures has indicated potential as enzyme inhibitors; for instance, certain imidazolidine derivatives have been patented for their use as chymase inhibitors, targeting the prevention and treatment of cardiovascular diseases such as angiotensin II-mediated vascular hypertrophy and cardiac hypertrophy . Other studies on structurally similar heterocycles containing chlorophenyl groups have explored their antiviral activity against plant viruses, demonstrating the value of this chemotype in agrochemical research . The presence of multiple halogen atoms and the thioxo group in this molecule suggests it could serve as a versatile scaffold for developing novel bioactive agents or biochemical probes. This product is intended for research and development applications only. It is not designed or approved for use in humans, animals, or as a component in food, cosmetics, or drugs. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

723332-71-6

Molecular Formula

C16H9Cl3N2OS

Molecular Weight

383.7 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H9Cl3N2OS/c17-10-6-4-9(5-7-10)8-12-15(22)21(16(23)20-12)13-3-1-2-11(18)14(13)19/h1-8H,(H,20,23)/b12-8-

InChI Key

DVPWXWZTTGQGTF-WQLSENKSSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=S

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one, identified by its CAS number 723332-71-6, is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antibacterial activity, and enzyme inhibition, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₆H₉Cl₃N₂OS
  • Molecular Weight : 383.68 g/mol
  • Structure : The compound features a complex structure that includes chlorophenyl and dichlorophenyl groups, which are known to influence biological activity.

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related imidazolidinones demonstrate selective cytotoxicity against melanoma cells, suggesting a potential application in cancer therapy. The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells while sparing normal cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
B9VMM91710S-phase arrest
AHeLa100Apoptosis induction

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. Preliminary studies suggest moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted for other strains. This indicates its potential as an antibacterial agent, particularly in treating infections caused by these pathogens .

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
E. coliWeak

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound exhibits significant inhibition of acetylcholinesterase (AChE) and urease. These activities suggest potential therapeutic applications in neurodegenerative diseases and conditions associated with urease-producing bacteria .

Table 3: Enzyme Inhibition Potency

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase75
Urease85

Case Studies

  • Cytotoxic Evaluation : A study synthesized various quinazolinone derivatives, including those related to the target compound. These derivatives exhibited notable cytotoxicity against the HeLa cell line, supporting the hypothesis that structural modifications can enhance biological activity .
  • Antibacterial Screening : In a comparative study of synthesized compounds, those containing the sulfanylidene group showed enhanced antibacterial properties against gram-positive and gram-negative bacteria, highlighting the importance of this moiety in developing new antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole and thiazolidine derivatives exhibit significant antimicrobial properties. The compound has been characterized for its antibacterial and antifungal activities:

  • Antibacterial Studies : In vitro studies have shown that 5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one demonstrates effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antifungal Activity : Similar studies suggest that the compound also possesses antifungal properties, making it a candidate for developing new antifungal agents .

Anticancer Properties

The imidazole scaffold is well-known for its anticancer potential. Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through multiple mechanisms:

  • Mechanisms of Action : It is hypothesized that the compound induces apoptosis in cancer cells and inhibits tumor growth by interfering with cell cycle regulation . Further research is required to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound along with its biological evaluations:

  • Synthesis and Characterization : A study detailed the synthetic route for creating this compound, highlighting its structural characterization through techniques like NMR and mass spectrometry .
  • Biological Evaluation : The same study reported on the antimicrobial efficacy of the synthesized compounds, comparing their activities against standard antibiotics .
  • Anticancer Activity : Another research effort focused on evaluating the cytotoxic effects of the compound on various cancer cell lines, providing insights into its potential as an anticancer agent .

Summary Table of Biological Activities

Activity Type Effectiveness Mechanism
AntibacterialEffectiveDisruption of cell wall synthesis
AntifungalEffectiveInhibition of fungal growth
AnticancerPromisingInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to the 2-sulfanylideneimidazolidin-4-one class, which is structurally analogous to thiazolidinones (e.g., derivatives in ) but differs in ring composition (imidazolidinone vs. thiazolidinone). Key analogs for comparison include:

Table 1: Structural and CCS Comparison
Compound CID Core Structure Substituents Molecular Formula [M+H]⁺ CCS (Ų)
5677992 (Target) 2-sulfanylideneimidazolidin-4-one 5-(4-chlorophenyl)methylidene; 3-(2,3-dichlorophenyl) C₁₆H₉Cl₃N₂OS 186.8
5680201 2-sulfanylideneimidazolidin-4-one 5-(2,3-dichlorophenyl)methylidene; 3-(4-methylphenyl) C₁₇H₁₂Cl₂N₂OS 183.7
732288-03-8 2-sulfanylideneimidazolidin-4-one 5-(3,4-dichlorophenyl)methylidene; 3-(2,4-dichlorobenzoyl) C₁₇H₁₀Cl₄N₂O₂S N/A
554423-02-8 2-sulfanylideneimidazolidin-4-one 5-(4-hydroxy-3-methoxyphenyl)methylidene; 3-(2,4-dichlorobenzoyl) C₁₈H₁₃Cl₂NO₄S N/A

Key Observations :

  • Chlorine Substitution : The target compound’s 2,3-dichlorophenyl group increases molecular weight and polarity compared to CID 5680201’s 4-methylphenyl substituent .
  • CCS Trends : Lower CCS values in CID 5680201 (183.7 Ų vs. 186.8 Ų for the target) correlate with reduced halogenation and a smaller 4-methylphenyl group .
  • Functional Group Impact : Analogs with electron-withdrawing groups (e.g., benzoyl in CID 732288-03-8) may exhibit altered reactivity but lack reported CCS data .

Stereochemical and Spectroscopic Considerations

  • Isomerization : The Z-configuration in the target compound’s methylidene group may influence binding interactions, though isomerization studies are absent .

Q & A

Q. What are the optimal synthetic routes for 5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one, and how can yield be improved?

  • Methodological Answer : A common approach involves condensation reactions between substituted arylidene precursors and thiosemicarbazides. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system (2:1 v/v) for 2 hours achieves cyclization . Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can enhance purity and yield post-synthesis . Optimization variables include solvent polarity (DMF vs. ethanol), reaction time (2–4 hours), and stoichiometric ratios of oxocompounds (0.03 mol excess for Z-arylidene stabilization) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^{13}C NMR to confirm aromatic proton environments and carbonyl/thione groups (e.g., δ ~160–170 ppm for C=O/S) .
  • FT-IR : Peaks at ~1650–1750 cm1^{-1} (C=O) and ~1200–1300 cm1^{-1} (C=S) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 423.93 for [M+H]+^+) .

Q. How does this compound behave in environmental compartments (e.g., soil, water)?

  • Methodological Answer : Follow standardized protocols from Project INCHEMBIOL :
  • Hydrolysis Studies : Test pH-dependent stability (pH 4–9) at 25°C for 30 days.
  • Partition Coefficients : Measure log KowK_{ow} (octanol-water) via shake-flask method to assess bioaccumulation potential.
  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound’s bioactivity?

  • Methodological Answer :
  • Pharmacophore Modeling : Use crystallographic data (e.g., torsion angles from X-ray studies of analogous imidazolidinones) to identify key functional groups .
  • In Silico Docking : Screen against target proteins (e.g., CYP450 enzymes) using AutoDock Vina, focusing on halogen-phenyl interactions and hydrogen bonding with thione groups .
  • In Vitro Assays : Compare IC50_{50} values in enzyme inhibition studies (e.g., cyclooxygenase-2) with structurally similar derivatives .

Q. How should contradictory data in synthesis or bioactivity studies be resolved?

  • Methodological Answer :
  • Variable Isolation : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out oxidative byproducts .
  • Cross-Validation : Compare crystallographic data (e.g., C–C bond lengths from X-ray diffraction) with computational models (DFT calculations) to confirm structural consistency .
  • Statistical Analysis : Apply ANOVA to bioassay results (n ≥ 3 replicates) to identify outliers or batch-dependent effects .

Q. What experimental designs are suitable for assessing ecological impacts of this compound?

  • Methodological Answer : Adopt a tiered approach from Project INCHEMBIOL :
  • Acute Toxicity : Use Daphnia magna (48-hour EC50_{50}) and algae (72-hour growth inhibition).
  • Chronic Toxicity : Multi-generational studies on soil nematodes (e.g., Caenorhabditis elegans) at sublethal concentrations.
  • Trophic Transfer : Track bioaccumulation in aquatic food chains (e.g., algae → zooplankton → fish) via LC-MS/MS .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DMF/ethanol (7:3 v/v). Analyze dihedral angles between chlorophenyl and imidazolidinone planes to confirm Z/E isomerism .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯S contacts) to explain packing stability .

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